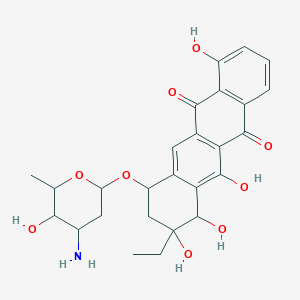

6-Deoxyoxaunomycin

Description

6-Deoxyoxaunomycin is a member of the anthracycline class of antibiotics, renowned for their antitumor properties. . Structurally, it is characterized by the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.516 g/mol. Key physical properties include a melting point of 144–147°C and a specific optical rotation of [α] +137° (c, 0.02 in CHCl₃) . The compound exists as a yellow crystalline powder and exhibits potent cytotoxicity against murine tumor cell lines such as KB, P388, and L1210 .

The biosynthesis of this compound involves enzymatic deoxygenation at the C-6 position, distinguishing it from parent compounds like oxaunomycin. This structural modification enhances its metabolic stability and alters its interaction with cellular targets, such as DNA intercalation and topoisomerase II inhibition .

Propriétés

Numéro CAS |

145165-11-3 |

|---|---|

Formule moléculaire |

C10H12N5Na2O6P |

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |

Clé InChI |

RPVGYGYVQLRIFA-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

SMILES canonique |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |

Synonymes |

6-deoxy-D788-7 6-deoxyoxaunomycin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Related Anthracyclines

Structural and Functional Comparisons

The biological activity of anthracyclines is highly dependent on substituents at key positions (e.g., C-6, C-10, and C-11). Below is a comparative analysis of 6-Deoxyoxaunomycin with structurally related analogs:

Key Findings:

Deoxygenation at C-6: The absence of a hydroxyl group at C-6 in this compound confers superior activity compared to hydroxylated analogs like 1-Hydroxy-oxaunomycin. This modification reduces metabolic degradation, enhancing bioavailability .

Epimerization Effects: 10-epi-Oxaunomycin, with inverted stereochemistry at C-10, shows reduced potency compared to this compound, highlighting the importance of stereochemical integrity in anthracycline-DNA interactions .

Anhydromaggiemycin Superiority: Despite a simpler structure (C-9 keto group), anhydromaggiemycin outperforms this compound in cytotoxicity assays, suggesting that keto functionalities enhance DNA-binding affinity .

Mechanistic Insights

- DNA Intercalation: this compound’s planar anthraquinone moiety facilitates intercalation into DNA base pairs, disrupting replication. The C-6 deoxygenation minimizes steric hindrance, improving binding kinetics .

- Topoisomerase II Inhibition: Unlike daunorubicin, this compound exhibits reduced cardiotoxicity due to diminished iron-mediated free radical generation, a common side effect of anthracyclines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.